2-(3-phenylureido)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-phenylureido)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide, also known as PFT-α, is a small molecule inhibitor that has been widely used in scientific research studies. PFT-α is a potent inhibitor of p53, a tumor suppressor protein that plays a crucial role in regulating cell growth and preventing the development of cancer.
Scientific Research Applications
Synthesis and Chemical Properties
Research has developed efficient routes to synthesize thiazole derivatives, showcasing the chemical versatility of these compounds. One method involves chemoselective thionation-cyclization of functionalized enamides, leading to thiazoles with ester, N-substituted carboxamide, or peptide functionalities (Kumar, Parameshwarappa, & Ila, 2013). Another approach utilizes the Migita reaction for carbon−sulfur bond formation, contributing to the synthesis of complex thiazole-containing molecules (Norris & Leeman, 2008).
Anticancer Activity
Thiazole derivatives are being explored for their anticancer activities. A study synthesized novel thiazole-5-carboxamide derivatives and evaluated their effectiveness against various cancer cell lines, highlighting the potential of these compounds in cancer treatment (Cai et al., 2016). Another research focused on thiazole and 1,3,4-thiadiazole derivatives, indicating their potent anticancer agents (Gomha et al., 2017).
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been documented. A study on the synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives revealed significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012). Moreover, another research synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives, showing their antimicrobial potential against various pathogens (Abd Alhameed et al., 2019).
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-14(17-9-12-7-4-8-23-12)13-10-24-16(19-13)20-15(22)18-11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2,(H,17,21)(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSSRHPBZMABMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenylureido)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.